REACTION_CXSMILES
|
S(C)[CH3:2].[C:4]1([CH3:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:11]([O-:14])([O-])=O.[K+].[K+].[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>O>[CH:17]1([CH2:21][O:20][CH2:19][CH2:10][C:4]2[CH:9]=[CH:8][C:7]([CH2:11][OH:14])=[CH:6][CH:5]=2)[CH2:18][CH2:2]1 |f:2.3.4|
|
Name
|
compound
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for two hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
CUSTOM
|
Details
|
the organic phase is recovered
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 80 ml of toluene
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COCCC1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 299 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |